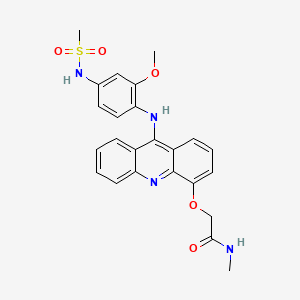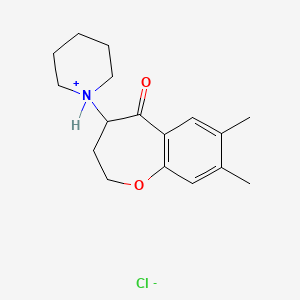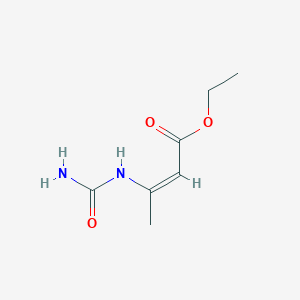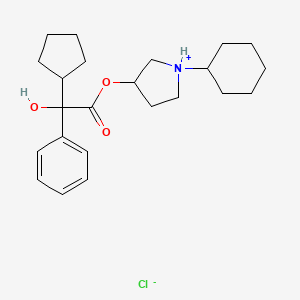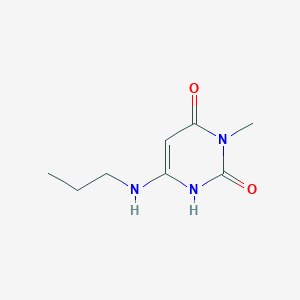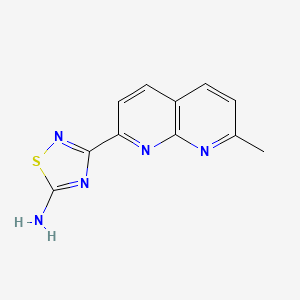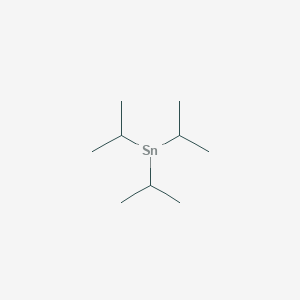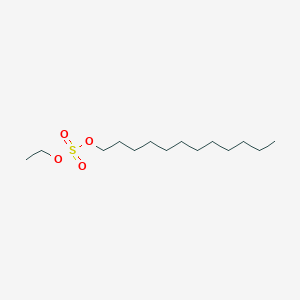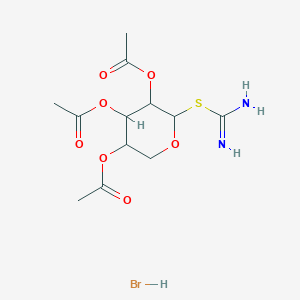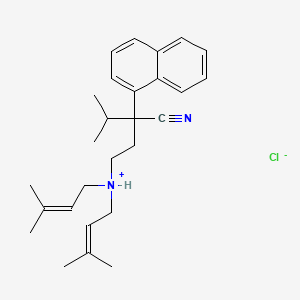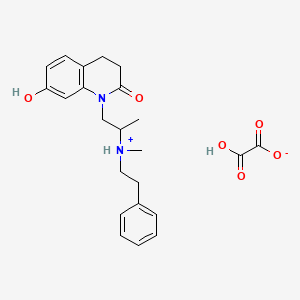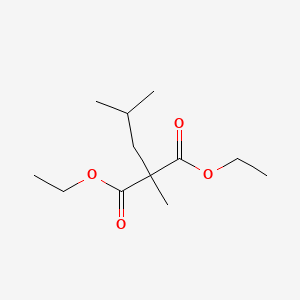
Diethyl methyl(2-methylpropyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl methyl(2-methylpropyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with sodium ethoxide to form the enolate ion, which then undergoes alkylation with an appropriate alkyl halide . The reaction conditions typically include:
Base: Sodium ethoxide in ethanol
Temperature: Room temperature to slightly elevated temperatures
Solvent: Ethanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Diethyl methyl(2-methylpropyl)propanedioate undergoes various chemical reactions, including:
Alkylation: Formation of substituted malonic esters
Hydrolysis: Conversion to carboxylic acids
Decarboxylation: Loss of carbon dioxide to form substituted monocarboxylic acids
Common Reagents and Conditions
Alkylation: Sodium ethoxide, alkyl halides
Hydrolysis: Aqueous hydrochloric acid
Decarboxylation: Heating with aqueous hydrochloric acid
Major Products
Alkylation: α-substituted malonic esters
Hydrolysis: Carboxylic acids
Decarboxylation: Substituted monocarboxylic acids
Scientific Research Applications
Diethyl methyl(2-methylpropyl)propanedioate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of metabolic pathways and enzyme reactions.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of diethyl methyl(2-methylpropyl)propanedioate involves its conversion to the enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion attacks electrophilic centers, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis.
Comparison with Similar Compounds
Diethyl methyl(2-methylpropyl)propanedioate is similar to other malonic esters, such as diethyl malonate and diethyl isobutylmalonate . its unique structure, with a 2-methylpropyl group, provides distinct reactivity and selectivity in chemical reactions. This makes it valuable for specific synthetic applications where other malonic esters may not be as effective.
List of Similar Compounds
- Diethyl malonate
- Diethyl isobutylmalonate
- Diethyl propanedioate .
Properties
CAS No. |
58447-70-4 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
diethyl 2-methyl-2-(2-methylpropyl)propanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-15-10(13)12(5,8-9(3)4)11(14)16-7-2/h9H,6-8H2,1-5H3 |
InChI Key |
XFWVBNMJPCASCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


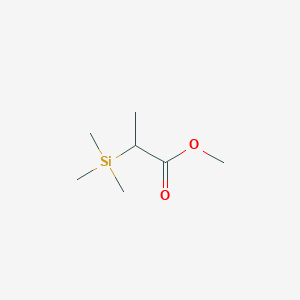
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)
